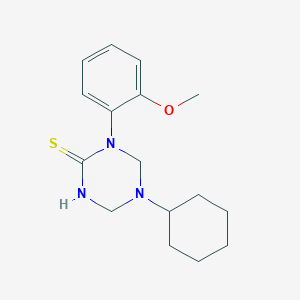
5-Cyclohexyl-1-(2-methoxyphenyl)-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclohexyl-1-(2-methoxyphenyl)-1,3,5-triazinane-2-thione is an organic compound belonging to the class of triazinane derivatives This compound is characterized by a triazinane ring substituted with a cyclohexyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-1-(2-methoxyphenyl)-1,3,5-triazinane-2-thione typically involves the reaction of cyclohexylamine with 2-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiourea under acidic conditions to yield the desired triazinane-2-thione compound. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-1-(2-methoxyphenyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyclohexyl-1-(2-methoxyphenyl)-1,3,5-triazinane-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-1-(2-methoxyphenyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclohexyl-1-(2-hydroxyphenyl)-1,3,5-triazinane-2-thione
- 5-Cyclohexyl-1-(2-chlorophenyl)-1,3,5-triazinane-2-thione
- 5-Cyclohexyl-1-(2-nitrophenyl)-1,3,5-triazinane-2-thione
Uniqueness
5-Cyclohexyl-1-(2-methoxyphenyl)-1,3,5-triazinane-2-thione is unique due to the presence of the methoxy group, which
Properties
Molecular Formula |
C16H23N3OS |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
5-cyclohexyl-1-(2-methoxyphenyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C16H23N3OS/c1-20-15-10-6-5-9-14(15)19-12-18(11-17-16(19)21)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3,(H,17,21) |
InChI Key |
MCLVOADRFJWBOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CN(CNC2=S)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-1-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10943646.png)
![methyl 1-ethyl-4-{[(4-methylphenyl)carbonyl]amino}-1H-pyrazole-3-carboxylate](/img/structure/B10943653.png)
![7-methyl-2-(1H-pyrazol-1-ylmethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10943657.png)
![N-[(E)-{3-[(2-chloro-4-methylphenoxy)methyl]-4-methoxyphenyl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10943663.png)
![2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10943665.png)
![N-(2,5-difluorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10943667.png)
![methyl 4-{[(2-chlorophenyl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxylate](/img/structure/B10943678.png)

![1-[(2,4-dimethylphenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10943695.png)
![2-(1,5-dimethyl-1H-pyrazol-3-yl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10943703.png)
![1-ethyl-N-(3-{[(4-nitrophenyl)carbonyl]amino}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B10943716.png)
![methyl 4-methyl-2-[({2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B10943721.png)
![1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10943723.png)
![2-({4-[3-(Difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B10943729.png)
